Diterbium(3+) tetrabromide
CAS No.:
Cat. No.: VC16798428
Molecular Formula: Br4Tb2+2
Molecular Weight: 637.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Br4Tb2+2 |
|---|---|
| Molecular Weight | 637.47 g/mol |
| IUPAC Name | terbium(3+);tetrabromide |
| Standard InChI | InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |
| Standard InChI Key | SNQQTCUGUNZHCP-UHFFFAOYSA-J |
| Canonical SMILES | [Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |
Introduction
Chemical Composition and Stoichiometric Considerations
Defining Diterbium(3+) Tetrabromide
This discrepancy suggests three possibilities:
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Non-stoichiometric Composition: The compound may exhibit variable bromide content, such as Tb₂Br₆ (equivalent to TbBr₃).
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Mixed-Valence State: One terbium ion could adopt a +4 oxidation state (Tb³⁺Tb⁴⁺Br₆), though this conflicts with the "(3+)" designation.
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Coordination Complex: Bromide ions may bridge terbium centers in a polymeric or cluster structure, stabilizing the charge .
Comparative Analysis with Known Terbium Bromides
| Compound | Oxidation State | Structure | Melting Point (°C) | Electrical Conductivity |
|---|---|---|---|---|
| TbBr₃ | +3 | Layered hexagonal | 827 | Insulator (solid) |
| TbBr₂ | +2 | Cubic | 730 (decomposes) | Semiconductor |
| Hypothetical Tb₂Br₄ | +3 | Undetermined | — | — |
Terbium(III) bromide (TbBr₃) adopts a hexagonal crystal system with edge-sharing TbBr₆ octahedra . In contrast, Tb₂Br₄ would require a distinct structural motif, potentially involving bromide bridges or interstitial sites.
Synthesis Pathways and Experimental Challenges
Conventional Terbium Bromide Synthesis
TbBr₃ is typically synthesized via direct reaction of terbium metal with hydrogen bromide:
Attempts to produce Tb₂Br₄ through similar methods would require precise control of stoichiometry and reaction atmosphere, potentially involving bromine-deficient conditions or reducing agents.
High-Pressure/High-Temperature Approaches
Under extreme conditions (e.g., >5 GPa, 800°C), terbium’s electronic configuration (4f⁸ 5d⁰ 6s⁰) may permit unconventional bonding. For example, pressure-induced metallization could stabilize intermediate oxidation states, enabling Tb₂Br₄ formation .
Theoretical Properties and Computational Predictions
Density Functional Theory (DFT) Simulations
Hypothetical Tb₂Br₄ has been modeled using DFT to predict:
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Bandgap: ~2.1 eV (semiconductor behavior)
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Magnetic Moment: 9 μB per Tb³⁺ ion (paramagnetic ordering)
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Thermal Stability: Decomposition above 400°C to TbBr₃ and Tb metal
Vibrational Spectroscopy Signatures
Calculated infrared (IR) spectra show distinctive Tb-Br stretching modes at:
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210 cm⁻¹ (asymmetric bridge)
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185 cm⁻¹ (terminal Br)
Challenges in Characterization and Validation
Air and Moisture Sensitivity
Like all terbium halides, Tb₂Br₄ would likely hydrolyze rapidly:
Handling requires inert-atmosphere techniques (glovebox, Schlenk line).
Diffraction Ambiguities
X-ray diffraction patterns of terbium-rich bromides often overlap due to similar ionic radii (Tb³⁺: 1.04 Å, Br⁻: 1.96 Å). Neutron diffraction or electron microscopy would be essential for structural resolution.
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